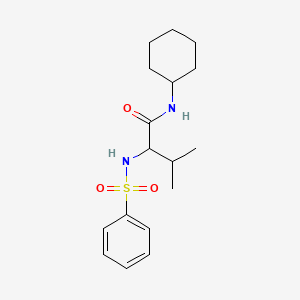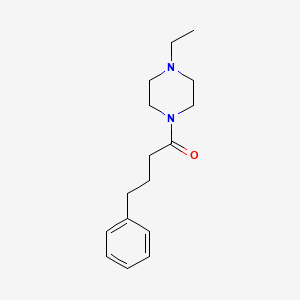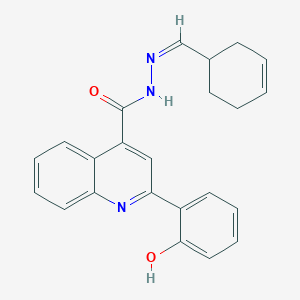
N~1~-cyclohexyl-N~2~-(phenylsulfonyl)valinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-cyclohexyl-N~2~-(phenylsulfonyl)valinamide, also known as CHSVA, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N~1~-cyclohexyl-N~2~-(phenylsulfonyl)valinamide is not fully understood, but it is believed to act through the inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. Additionally, N~1~-cyclohexyl-N~2~-(phenylsulfonyl)valinamide may modulate the activity of neurotransmitters such as dopamine and glutamate, which are involved in cognitive function.
Biochemical and Physiological Effects:
N~1~-cyclohexyl-N~2~-(phenylsulfonyl)valinamide has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, analgesic, and cognitive-enhancing properties. In animal studies, N~1~-cyclohexyl-N~2~-(phenylsulfonyl)valinamide has been shown to reduce pain and inflammation, improve memory and learning, and enhance cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N~1~-cyclohexyl-N~2~-(phenylsulfonyl)valinamide for lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. Additionally, N~1~-cyclohexyl-N~2~-(phenylsulfonyl)valinamide has been shown to have low toxicity and few side effects, making it a safe candidate for preclinical studies. However, one limitation of N~1~-cyclohexyl-N~2~-(phenylsulfonyl)valinamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N~1~-cyclohexyl-N~2~-(phenylsulfonyl)valinamide. One area of interest is the development of new compounds based on the N~1~-cyclohexyl-N~2~-(phenylsulfonyl)valinamide scaffold with improved pharmacological properties. Additionally, further studies are needed to fully elucidate the mechanism of action of N~1~-cyclohexyl-N~2~-(phenylsulfonyl)valinamide and its effects on neurotransmitter systems. Finally, clinical trials are needed to determine the safety and efficacy of N~1~-cyclohexyl-N~2~-(phenylsulfonyl)valinamide in humans, particularly for its potential applications in pain management and cognitive enhancement.
Métodos De Síntesis
N~1~-cyclohexyl-N~2~-(phenylsulfonyl)valinamide can be synthesized through a multi-step process involving the reaction of cyclohexylamine, valine, and phenylsulfonyl chloride. The resulting compound is purified through recrystallization and characterized through spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.
Aplicaciones Científicas De Investigación
N~1~-cyclohexyl-N~2~-(phenylsulfonyl)valinamide has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, N~1~-cyclohexyl-N~2~-(phenylsulfonyl)valinamide has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the development of new pain medications. In drug discovery, N~1~-cyclohexyl-N~2~-(phenylsulfonyl)valinamide has been used as a scaffold for the design of novel compounds with improved pharmacological properties. In neuroscience, N~1~-cyclohexyl-N~2~-(phenylsulfonyl)valinamide has been studied for its effects on the central nervous system, including its potential as a cognitive enhancer.
Propiedades
IUPAC Name |
2-(benzenesulfonamido)-N-cyclohexyl-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-13(2)16(17(20)18-14-9-5-3-6-10-14)19-23(21,22)15-11-7-4-8-12-15/h4,7-8,11-14,16,19H,3,5-6,9-10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOAKYPRVYKENY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1CCCCC1)NS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzenesulfonamido)-N-cyclohexyl-3-methylbutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-chlorophenyl)-3-methyl-1-[6-(4-morpholinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6059946.png)
![N-ethyl-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-(2-methyl-2-propen-1-yl)acetamide](/img/structure/B6059953.png)
![1-({5-[(2-chloro-4-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-3-(methoxymethyl)piperidine](/img/structure/B6059955.png)

![3-{2-[3-(hydroxymethyl)-3-(2-phenylethyl)-1-piperidinyl]-2-oxoethyl}-1,3-thiazolidine-2,4-dione](/img/structure/B6059965.png)
![N-(2,1,3-benzoxadiazol-5-ylmethyl)-N-methyl-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B6059978.png)
![1-(3-{1-[3-(methylthio)propanoyl]-4-piperidinyl}propanoyl)-4-phenylpiperazine](/img/structure/B6059984.png)
![N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-3-(5-methyl-1H-pyrazol-1-yl)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6059988.png)
![4-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)benzyl]-6-methyl-3(2H)-pyridazinone](/img/structure/B6059998.png)
![1-(3-{[(4-ethylbenzyl)amino]methyl}-2-pyridinyl)-3-piperidinol](/img/structure/B6060001.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6060035.png)
![3-[1-(2,1,3-benzoxadiazol-5-ylmethyl)-3-piperidinyl]-N-(2-chlorobenzyl)propanamide](/img/structure/B6060042.png)
![1-(2-fluorophenyl)-4-[1-(2-methoxybenzoyl)-3-piperidinyl]piperazine](/img/structure/B6060048.png)